molecular formula C9H13Cl2N B591843 (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride CAS No. 1213041-18-9

(R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride

Cat. No. B591843
CAS RN: 1213041-18-9
M. Wt: 206.11
InChI Key: FAAKQSKVORTCAV-OGFXRTJISA-N
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Description

(R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride, also known as R-(-)-norephedrine hydrochloride, is a chemical compound that belongs to the class of phenethylamines. It is a chiral compound that exists in two enantiomeric forms, namely R-(-)-norephedrine and S-(+)-norephedrine. The former is the active enantiomer, while the latter is inactive. R-(-)-norephedrine hydrochloride has been widely studied for its potential applications in scientific research, particularly in the areas of pharmacology, biochemistry, and physiology.

Scientific Research Applications

Psychostimulant Applications in Psychiatry

Psychostimulants like methylphenidate hydrochloride have been discussed for their potential psychiatric applications, despite controversies around their use. Research suggests that psychostimulants could be judiciously used in selected clinical instances of several adult psychiatric syndromes, pointing to a nuanced understanding of their benefits and risks (Chiarello & Cole, 1987).

Pharmacological Distinctions of Psychostimulant Enantiomers

The pharmacological properties of specific enantiomers of compounds like MDMA have been studied, suggesting that different enantiomers could have varying therapeutic indexes and side effect profiles. This highlights the importance of stereochemistry in the pharmacological action of substances, which could be relevant to the enantiomer-specific actions of (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride (Pitts et al., 2018).

Novel Stimulant Compounds for ADHD

NLS-3, identified as a reverse ester of methylphenidate, demonstrates the ongoing exploration of stimulant compounds for therapeutic applications, particularly in ADHD. Its unique pharmacological profile compared to other stimulants suggests a promising direction for the development of more effective and safer medications (Konofal et al., 2023).

Environmental and Toxicological Considerations

The occurrence and environmental impact of chlorinated solvents, as well as their potential health effects, have been studied, underscoring the necessity of understanding the broader implications of chemical compound usage beyond their immediate therapeutic applications (Ruder, 2006).

properties

IUPAC Name

(1R)-1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAKQSKVORTCAV-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704230
Record name (1R)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1213041-18-9
Record name (1R)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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